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Compound of Interest

Compound Name: 2-(2-Bromophenyl)oxane

Cat. No.: B15045377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings

related to the biological activity screening of novel bromophenyl ether derivatives. It is designed

to serve as a resource for researchers and professionals in the field of drug discovery and

development, offering detailed experimental protocols, summarized quantitative data, and

visual representations of key biological pathways and workflows.

Introduction
Bromophenyl ethers represent a class of chemical compounds that have garnered significant

interest in medicinal chemistry due to their diverse and potent biological activities. These

activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This

guide synthesizes findings from various studies to present a cohesive understanding of the

screening processes and therapeutic potential of these novel compounds.

Data on Biological Activities
The biological activities of various novel bromophenyl ether derivatives have been quantified

across several studies. The following tables summarize the key findings, providing a

comparative look at the potency of different compounds against various biological targets.
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A series of bromophenol hybrids featuring N-containing heterocyclic moieties have

demonstrated significant inhibitory activity against a range of human cancer cell lines. The half-

maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1][2]

Table 1: Anticancer Activity of Bromophenol Hybrids (IC50 in µg/mL)[1]

Compound A549 (Lung)
Bel7402
(Liver)

HepG2
(Liver)

HCT116
(Colon)

Caco2
(Colon)

17a 3.51 ± 0.35 4.89 ± 0.51 5.86 ± 0.44 2.15 ± 0.19 1.89 ± 0.23

17b 4.12 ± 0.42 5.12 ± 0.48 6.15 ± 0.53 2.58 ± 0.24 2.24 ± 0.21

18a 4.49 ± 0.73 6.25 ± 0.55 7.02 ± 0.62 3.11 ± 0.28 2.98 ± 0.31

19a 5.11 ± 0.49 7.15 ± 0.68 8.24 ± 0.75 4.02 ± 0.36 3.87 ± 0.42

WLJ18 >10 >10 >10 >10 >10

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized

and evaluated for their antitumor activity. Compound 4f, which contains a p-bromophenyl

substituent, exhibited potent activity against several cancer cell lines.[3]

Table 2: Antitumor Activity of Imidazole Derivatives (IC50 in µM)[3]

Compound A549 HeLa SGC-7901

4f 6.60 3.24 5.37

MTX (Control) >30 >30 >30

Furthermore, a coumarin derivative incorporating a bromophenyl group, (E)-2-((3-benzyl-8-

methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide, showed

notable cytotoxicity against prostate and breast cancer cell lines.[4]

Table 3: Cytotoxicity of a Bromophenyl-Coumarin Derivative (IC50 in µM)[4]
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Compound PC-3 (Prostate) MDA-MB-231 (Breast)

Compound 1 3.56 8.5

Enzyme Inhibition
Novel bromophenol derivatives were synthesized and tested for their inhibitory effects on

human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).

[5]

Table 4: Enzyme Inhibition Constants (Ki) of Bromophenol Derivatives (nM)[5]

Compound hCA I (Ki ± SD) hCA II (Ki ± SD) AChE (Ki ± SD)

18 2.53 ± 0.25 1.63 ± 0.11 6.54 ± 1.03

19 5.18 ± 0.88 3.27 ± 0.46 8.12 ± 1.55

20 15.42 ± 2.15 8.91 ± 0.92 15.78 ± 3.21

21 25.67 ± 4.58 15.05 ± 1.07 24.86 ± 5.30

Antimicrobial and Antioxidant Activity
A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives revealed their potential

as antimicrobial and antioxidant agents.[6]

Table 5: Antimicrobial and Antioxidant Activity[6]

Compound Antimicrobial Activity
Antioxidant Activity (DPPH
Inhibition %)

5
Promising against Gram-

positive pathogens
4.70 ± 1.88

6 Not specified 16.75 ± 1.18
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Detailed methodologies are crucial for the replication and advancement of scientific findings.

The following sections outline the key experimental protocols used in the screening of these

novel bromophenyl ethers.

Synthesis of Bromophenyl Ether Derivatives
The synthesis of novel bromophenyl ether derivatives often involves multi-step reactions. For

instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs begins with

the creation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then coupled with L-valine.[6]

Similarly, the synthesis of bromophenol hybrids with N-containing heterocyclic moieties

involves reacting an aldehyde with an alkyl dibromide, followed by treatment with an

appropriate amine.[7]
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Synthesis of N-acyl-α-amino acid analogs Synthesis of Bromophenol Hybrids

4-[(4-bromophenyl)sulfonyl]benzoic acid

Couple with L-valine

N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5)

Aldehyde (4)

React with alkyl dibromide

Intermediates (5-7)

Treat with appropriate amine

Bromophenol Hybrids (8-16)
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Seed cancer cells in 96-well plate

Treat with bromophenyl ether compounds

Incubate for 48 hours

Add MTT solution

Incubate for 4 hours

Dissolve formazan with DMSO

Measure absorbance at 570 nm

Calculate IC50 values
 

Bromophenol Hybrid (e.g., 17a)

Increased ROS Generation

Bcl-2 Downregulation

Caspase-3 Activation

PARP Activation

Apoptosis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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